molecular formula C19H23N3O2S B10966772 2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10966772
M. Wt: 357.5 g/mol
InChI Key: JKVSNRRYIDBCAS-UHFFFAOYSA-N
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Description

2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a molecular formula of C19H23N3O2S This compound is notable for its unique structure, which includes a benzothiophene core, a phenylcarbamoyl group, and a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Propyl Group: Alkylation reactions are used to introduce the propyl group at the 6-position of the benzothiophene core.

    Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the benzothiophene derivative with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.

    Formation of the Carboxamide Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which 2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • 2-[(Phenylcarbamoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-[(Phenylcarbamoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the benzothiophene core (propyl vs. methyl or ethyl).
  • Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and stability.
  • Biological Activity: The presence of different alkyl groups can influence the compound’s interaction with biological targets, potentially altering its pharmacological profile.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

2-(phenylcarbamoylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H23N3O2S/c1-2-6-12-9-10-14-15(11-12)25-18(16(14)17(20)23)22-19(24)21-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3,(H2,20,23)(H2,21,22,24)

InChI Key

JKVSNRRYIDBCAS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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